lithium;1-chloro-1,2-difluoroethene
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Overview
Description
Lithium;1-chloro-1,2-difluoroethene is a compound that belongs to the class of organofluorine compounds It is characterized by the presence of both chlorine and fluorine atoms attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-1,2-difluoroethene can be achieved through several methods. One common approach involves the dehydrohalogenation of 1,2-dichloro-1,2-difluoroethane using a strong base such as potassium hydroxide or sodium hydroxide . Another method involves the reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane using lithium aluminum hydride . These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-chloro-1,2-difluoroethene often involves the use of metal-based catalysts such as iron, magnesium, calcium, nickel, zinc, palladium, or ruthenium . These catalysts facilitate the dehydrochlorination reaction, which converts 1,2-dichloro-1,2-difluoroethane to 1-chloro-1,2-difluoroethene. The reaction is typically carried out in a gas phase to achieve higher selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2-difluoroethene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 1-chloro-1,2-difluoroethene can be substituted with other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in 1-chloro-1,2-difluoroethene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Reduction Reactions: The compound can be reduced to form 1,2-difluoroethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of 1-chloro-1,2-difluoroethene include bases (e.g., potassium hydroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products Formed
The major products formed from the reactions of 1-chloro-1,2-difluoroethene include 1,2-difluoroethane, various substituted ethene derivatives, and addition products with halogens and hydrogen halides .
Scientific Research Applications
1-Chloro-1,2-difluoroethene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-1,2-difluoroethene involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds . In addition reactions, the double bond reacts with electrophiles, resulting in the addition of new groups to the ethene backbone . The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
1-Chloro-1,2-difluoroethene can be compared with other similar compounds, such as:
1,2-Difluoroethylene: Unlike 1-chloro-1,2-difluoroethene, this compound lacks a chlorine atom and has different reactivity and applications.
1,2-Dichloro-1,2-difluoroethane: This compound has two chlorine atoms and undergoes different types of reactions compared to 1-chloro-1,2-difluoroethene.
1,1,2,2-Tetrachloro-1,2-difluoroethane: This compound has four chlorine atoms and is used as a precursor in the synthesis of 1-chloro-1,2-difluoroethene.
The uniqueness of 1-chloro-1,2-difluoroethene lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62269-26-5 |
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Molecular Formula |
C2ClF2Li |
Molecular Weight |
104.4 g/mol |
IUPAC Name |
lithium;1-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2ClF2.Li/c3-2(5)1-4;/q-1;+1 |
InChI Key |
ZEHWZGQVSGANAQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-](=C(F)Cl)F |
Origin of Product |
United States |
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